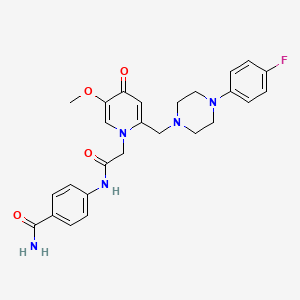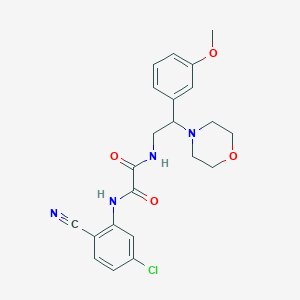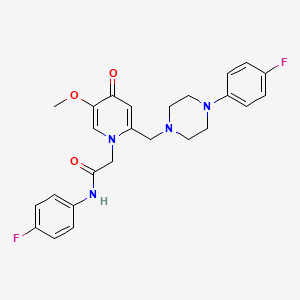
4-(2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide
Descripción general
Descripción
4-(2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C26H28FN5O4 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 4-(2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide are likely to be specific receptors or enzymes involved in neurotransmission, given the presence of the piperazine moiety. Piperazine derivatives often interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in mood regulation, anxiety, and other neurological processes.
Mode of Action
This compound likely acts as an agonist or antagonist at its target receptors. For instance, if it binds to serotonin receptors, it could either stimulate (agonist) or inhibit (antagonist) the receptor’s activity. The fluorophenyl group may enhance binding affinity and selectivity, while the methoxy group could influence the compound’s pharmacokinetic properties .
Biochemical Pathways
Upon binding to its target receptors, the compound may modulate various biochemical pathways. For serotonin receptors, this could involve the inhibition or stimulation of adenylate cyclase activity, leading to changes in cyclic AMP (cAMP) levels. These changes can affect downstream signaling pathways, including those involved in neurotransmitter release and synaptic plasticity .
Pharmacokinetics
The pharmacokinetic profile of this compound would include its absorption, distribution, metabolism, and excretion (ADME). The presence of the methoxy group suggests it may undergo hepatic metabolism, potentially involving cytochrome P450 enzymes. The fluorophenyl group could enhance its stability and bioavailability by reducing metabolic degradation . The compound’s piperazine moiety might facilitate its passage across the blood-brain barrier, enhancing its central nervous system effects.
Result of Action
At the molecular level, the compound’s interaction with its target receptors could lead to altered neurotransmitter levels, impacting mood, anxiety, and other neurological functions. At the cellular level, this might result in changes in neuronal excitability, synaptic transmission, and plasticity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s efficacy and stability. For instance, acidic or basic conditions could affect its ionization state, altering its absorption and distribution. Temperature variations might impact its stability and degradation rate. Additionally, interactions with other drugs or dietary components could modify its pharmacokinetic and pharmacodynamic profiles .
Propiedades
IUPAC Name |
4-[[2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O4/c1-36-24-16-32(17-25(34)29-20-6-2-18(3-7-20)26(28)35)22(14-23(24)33)15-30-10-12-31(13-11-30)21-8-4-19(27)5-9-21/h2-9,14,16H,10-13,15,17H2,1H3,(H2,28,35)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNYFDVYEMSANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B3413122.png)
![N-(2-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413123.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3413132.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one](/img/structure/B3413139.png)
![6-(2-chloro-6-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3413146.png)
![6-(2-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3413154.png)

![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3413160.png)


![methyl 4-({[2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B3413184.png)
![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3413195.png)
![2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3413200.png)